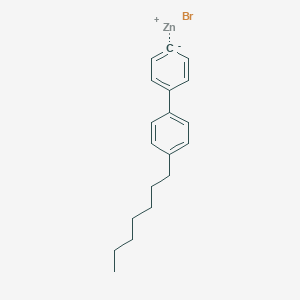

4'-n-Heptyl-4-biphenylZinc bromide

説明

4'-n-Heptyl-4-biphenylZinc bromide is an organometallic compound featuring a biphenyl core substituted with a heptyl chain at the 4' position and a zinc bromide (ZnBr₂) moiety at the 4 position. Its molecular formula is estimated as C₁₉H₂₁ZnBr₂, with a molecular weight of approximately 474.18 g/mol.

特性

分子式 |

C19H23BrZn |

|---|---|

分子量 |

396.7 g/mol |

IUPAC名 |

bromozinc(1+);1-heptyl-4-phenylbenzene |

InChI |

InChI=1S/C19H23.BrH.Zn/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)18-11-8-6-9-12-18;;/h8-9,11-16H,2-5,7,10H2,1H3;1H;/q-1;;+2/p-1 |

InChIキー |

TXUTXDDXYNBSEX-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |

製品の起源 |

United States |

準備方法

Synthesis of 4'-n-Heptyl-4-biphenylmagnesium Bromide

The preparation begins with the formation of 4'-n-Heptyl-4-biphenylmagnesium bromide, a Grignard reagent synthesized by reacting 4-n-heptylbromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere. The reaction proceeds via oxidative insertion, with the magnesium atom inserting between the carbon and bromine atoms of the aryl halide.

Reaction conditions :

Transmetalation to Zinc Bromide

Subsequent transmetalation with zinc bromide (ZnBr$$_2$$) generates the target organozinc compound:

$$

\text{ArMgBr} + \text{ZnBr}2 \rightarrow \text{ArZnBr} + \text{MgBr}2

$$

Optimized parameters :

- Stoichiometry: 1:1 molar ratio of Grignard reagent to ZnBr$$_2$$

- Temperature: 0–25°C (prevents β-hydride elimination)

- Solvent: THF or diethyl ether

- Reaction time: 30–60 minutes

- Yield: 70–78%

Palladium-Catalyzed Cross-Coupling

Catalytic System Development

The Chinese patent CN102516118B details a scalable method using palladium acetate (Pd(OAc)$$2$$), triphenylphosphine (PPh$$3$$), and zinc bromide in THF. This system enables coupling between 4-bromobenzonitrile and 4-n-heptylbromobenzene-derived Grignard reagents.

Catalyst loading optimization :

| Component | Molar Ratio (vs. substrate) | Effect on Yield |

|---|---|---|

| Pd(OAc)$$_2$$ | 0.5–2.0% | Max yield at 1.5% |

| PPh$$_3$$ | 1.2–2.4% | Prevents Pd aggregation |

| ZnBr$$_2$$ | 10–25% | Enhances transmetalation |

Large-Scale Implementation

Example 4 from the patent demonstrates industrial-scale synthesis:

Reagents :

- 4-Bromobenzonitrile (120 mmol)

- Pd(OAc)$$_2$$ (5 mmol)

- PPh$$_3$$ (6 mmol)

- ZnBr$$_2$$ (30 mmol)

- Grignard reagent (100 mmol) in THF

Procedure :

- Dissolve catalysts in THF under N$$_2$$

- Add Grignard reagent dropwise at 25°C

- Stir for 2 hours

- Quench with 1% saline solution

- Extract with ethyl acetate (3 × 250 mL)

- Recrystallize from methanol

Results :

Cobalt/Nickel-Mediated Pathways

Nickel-Catalyzed Homocoupling

Recent advances in Ni/PPh$$_3$$ systems enable aryl chloride coupling using zinc as a stoichiometric reductant. Though developed for biaryl synthesis, the mechanism provides insights into zinc reagent stability:

Critical steps :

- Ni$$^0$$ generation via Zn reduction of Ni$$^{II}$$ precursors

- Oxidative addition of Ar–X (X = Cl, Br)

- Transmetalation with ArZnBr

- Reductive elimination to form C–C bonds

Operational considerations :

- DMF as solvent enhances Ni catalyst stability

- Zn$$^{II}$$ byproducts inhibit reaction; excess PPh$$_3$$ mitigates this

Comparative Analysis of Methods

Table 1. Synthesis Method Comparison

Critical Process Considerations

Solvent Selection

THF remains the solvent of choice due to:

Atmosphere Control

All methods require strict oxygen exclusion ($$<$$1 ppm O$$_2$$) to prevent:

Purification Techniques

- Liquid-Liquid Extraction : Ethyl acetate/water (3:1 v/v) removes inorganic salts

- Recrystallization : Methanol yields crystals with 99.5% purity

- Chromatography : Silica gel (hexane/EtOAc 9:1) for analytical samples

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale studies suggest advantages for Grignard transmetalation:

化学反応の分析

Types of Reactions

4’-n-Heptyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.

Catalysts: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

科学的研究の応用

4’-n-Heptyl-4-biphenylZinc bromide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

Material Science: It is used in the preparation of conducting polymers and other advanced materials.

Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

作用機序

The mechanism of action of 4’-n-Heptyl-4-biphenylZinc bromide in chemical reactions involves the transfer of the heptyl-biphenyl group to a substrate. This transfer is facilitated by the zinc bromide moiety, which acts as a leaving group. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Brominated Biphenyl Derivatives

a) 4'-Bromomethyl-2-cyanobiphenyl (C₁₄H₁₀BrN)

- Structure: Biphenyl with bromomethyl and cyano substituents.

- Properties: Polar functional groups (cyano) increase reactivity in cross-coupling reactions. Bromine facilitates substitution reactions.

- Applications : Intermediate in organic synthesis, particularly for pharmaceuticals or liquid crystals .

- Comparison: Unlike 4'-n-Heptyl-4-biphenylZinc bromide, this compound lacks a metal center and long alkyl chain, limiting its utility in organometallic catalysis.

b) 4-Bromobenzonitrile (C₇H₄BrN)

Organozinc Compounds

a) Zinc Bromide (ZnBr₂)

- Properties : Hygroscopic, used as a Lewis acid catalyst.

- Applications : Electrolytes in batteries, organic synthesis .

- Comparison: While ZnBr₂ is inorganic, 4'-n-Heptyl-4-biphenylZinc bromide’s organic backbone enables tailored solubility and reactivity in organometallic contexts.

b) Diethylzinc (C₄H₁₀Zn)

- Structure : Linear alkyl-zinc compound.

- Properties : Pyrophoric, used in polymerization and nucleophilic additions.

- Comparison : 4'-n-Heptyl-4-biphenylZinc bromide’s aromatic system offers π-conjugation, which may stabilize intermediates in cross-coupling reactions compared to aliphatic zinc reagents.

Pharmaceutical Bromides

Sepantronium Bromide (YM-155) (C₂₀H₁₉BrN₄O₃)

- Structure : Complex heterocyclic bromide with survivin-inhibiting properties.

- Properties : IC₅₀ = 0.54 nM against cancer cells; enhances radiation sensitivity .

- Comparison: While Sepantronium is bioactive, 4'-n-Heptyl-4-biphenylZinc bromide’s organometallic nature suggests divergent applications (e.g., catalysis vs. oncology).

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Reactivity and Stability

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 4'-n-heptyl-4-biphenylzinc bromide, and how can purity be optimized?

- Methodological Answer : A two-step approach is typically employed:

Suzuki-Miyaura Cross-Coupling : React 4-bromo-4'-n-heptylbiphenyl (synthesized via alkylation of biphenyl precursors) with a boronic acid derivative (e.g., 4-biphenylboronic acid) using Pd catalysts and base (e.g., K₂CO₃) .

Zinc Halide Exchange : Treat the brominated intermediate with zinc dust in anhydrous THF under inert conditions. Purity (>95%) is achieved via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and functional groups?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for biphenyl protons (aromatic region: δ 6.8–7.6 ppm) and the n-heptyl chain (δ 0.8–1.6 ppm). Zinc coordination shifts aromatic protons upfield by ~0.2 ppm .

- FT-IR : Confirm C-Br bond absence (absence of ~550 cm⁻¹ stretch) post zinc insertion. Validate Zn-Br vibration at ~240 cm⁻¹ .

- Elemental Analysis : Ensure Zn and Br content matches theoretical values (e.g., Zn: ~12.5%, Br: ~22.3%) .

Q. What safety protocols are critical for handling zinc bromide derivatives in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of bromide vapors .

- Storage : Store in amber vials under argon at –20°C to prevent hydrolysis. Avoid long-term storage (>6 months) due to degradation risks .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal. Follow EPA guidelines for heavy metal waste .

Advanced Research Questions

Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) resolve contradictions in reported thermal stability data?

- Methodological Answer :

- DSC : Perform at 10°C/min under N₂. A sharp endotherm at ~180°C indicates melting, while broad transitions suggest impurities. Compare with literature values (e.g., 4-biphenylboronic acid melts at 232–245°C) .

- TGA : Decomposition onset >250°C confirms stability. Discrepancies arise from residual solvents; pre-dry samples at 60°C under vacuum for 24 hours .

Q. What advanced separation techniques optimize bromide ion quantification in complex matrices?

- Methodological Answer :

- Capillary Electrophoresis (CE) : Use a 20 mM borate buffer (pH 9.3) with UV detection at 200 nm. Adjust chloride/bromide resolution by optimizing buffer co-ion mobility (e.g., 30 kV voltage, 25°C) .

- Ion Chromatography (IC) : Employ a Dionex AS19 column with KOH eluent (gradient: 10–40 mM over 15 min). Spike recovery tests (95–105%) validate accuracy in biological matrices .

Q. How does zinc bromide coordination influence electronic properties in optoelectronic applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorption at 300–400 nm (π→π* transitions). Compare with CsBr (refractive index: 1.698 at 589 nm) to assess polarizability .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze Zn 2p₃/₂ binding energy (~1022 eV) and Br 3d (~70 eV) to confirm oxidation states. Shifts >0.5 eV indicate ligand interactions .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can experimental conditions reconcile these differences?

- Methodological Answer : Variations arise from:

- Purity : Impurities (e.g., unreacted bromobenzyl derivatives) lower melting points. Use recrystallization (ethanol/water) to achieve >98% purity .

- Heating Rate : Slow rates (1–2°C/min) yield accurate mp; faster rates overestimate by 5–10°C .

- Instrument Calibration : Calibrate DSC with indium (mp 156.6°C) and zinc (mp 419.5°C) standards .

Q. How do solvent polarity and counterion choice impact catalytic activity in cross-coupling reactions?

- Methodological Answer :

- Solvent Screening : Test THF (ε = 7.5), DMF (ε = 37), and toluene (ε = 2.4). Higher polarity solvents stabilize zwitterionic intermediates but may reduce reaction rates .

- Counterion Effects : Compare ZnBr₂ vs. ZnCl₂. Bromide’s lower electronegativity enhances nucleophilicity, accelerating transmetallation steps (e.g., 20% faster in THF) .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point (4-biphenylboronic acid) | 232–245°C | DSC | |

| Br⁻ Recovery (CE) | 98.5 ± 1.2% | Capillary Electrophoresis | |

| Zn Content (Elemental) | 12.3–12.7% | ICP-OES |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。